Cas no 1122-47-0 (4-Amino-1-methylpyrimidin-2(1H)-one)
4-Amino-1-methylpyrimidin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone,4-amino-1-methyl-
- 4-Amino-1-methylpyrimidin-2(1H)-one
- 1-METHYLCYTOSIN
- 4-amino-1-methyl-2(1H)-Pyrimidinone
- 4-amino-1-methylpyrimidin-2-one
- 1bky
- 1MC
- 1-methyl-4-aminopyrimidin-2-(1H)-one
- 2(1H)-Pyrimidinone,4-amino-1-methyl
- 4-amino-1-methyl-1H-pyrimidin-2-one
- methyl-cytosine
- N1-Methylcytosine
- NSC 47693
-
- MDL: MFCD00038058
- Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
- InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
- SMILES: O=C1N=C(C=CN1C)N
Computed Properties
- Exact Mass: 125.05900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.1
Experimental Properties
- Density: 1.34
- Melting Point: 300-303 ºC
- Boiling Point: 242 ºC
- Flash Point: 100 ºC
- PSA: 61.90000
- LogP: -0.29510
4-Amino-1-methylpyrimidin-2(1H)-one Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
4-Amino-1-methylpyrimidin-2(1H)-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-1-methylpyrimidin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-100mg |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 100mg |
¥324.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-10g |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 10g |
¥11840.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-1g |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 1g |
¥1850.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-250mg |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 250mg |
¥578.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-25mg |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 25mg |
¥98.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A189718-5g |
4-Amino-1-methylpyrimidin-2(1H)-one |
1122-47-0 | 97% | 5g |
¥7400.90 | 2023-09-04 | |
| ChemScence | CS-W006395-100mg |
1-Methylcytosine |
1122-47-0 | ≥97.0% | 100mg |
$154.0 | 2022-04-28 | |
| ChemScence | CS-W006395-250mg |
1-Methylcytosine |
1122-47-0 | ≥97.0% | 250mg |
$215.0 | 2022-04-28 | |
| ChemScence | CS-W006395-1g |
1-Methylcytosine |
1122-47-0 | ≥97.0% | 1g |
$513.0 | 2022-04-28 | |
| ChemScence | CS-W006395-5g |
1-Methylcytosine |
1122-47-0 | 5g |
$431.0 | 2021-09-02 |
4-Amino-1-methylpyrimidin-2(1H)-one Suppliers
4-Amino-1-methylpyrimidin-2(1H)-one Related Literature
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Hou U. Ung,Aaron R. Moehlig,Ryan A. Kudla,Leonard J. Mueller,Jos Oomens,Giel Berden,Thomas Hellman Morton Phys. Chem. Chem. Phys. 2013 15 19001
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Ruodi Cheng,Estelle Loire,Travis D. Fridgen Phys. Chem. Chem. Phys. 2019 21 11103
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3. Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivativesG. Michael Blackburn,Steven Jarvis,Melvin C. Ryder,Vishnu Solan J. Chem. Soc. Perkin Trans. 1 1975 370
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Elisabetta Greco,Abil E. Aliev,Valerie G. H. Lafitte,Kason Bala,David Duncan,Laura Pilon,Peter Golding,Helen C. Hailes New J. Chem. 2010 34 2634
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Patricia Gómez-Iglesias,Jose Miguel Martín-Alvarez,Daniel Miguel,Fernando Villafa?e Dalton Trans. 2015 44 17478
Additional information on 4-Amino-1-methylpyrimidin-2(1H)-one
Recent Advances in the Study of 4-Amino-1-methylpyrimidin-2(1H)-one (CAS: 1122-47-0)
4-Amino-1-methylpyrimidin-2(1H)-one (CAS: 1122-47-0) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and its biological activities, which include antiviral and anticancer properties. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry in 2023 highlighted the efficient synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one using a novel catalytic approach. The researchers employed a palladium-catalyzed cross-coupling reaction to achieve high yields and purity, which is crucial for its application in pharmaceutical formulations. The study also demonstrated the compound's stability under various physiological conditions, making it a promising candidate for further drug development.
In another recent investigation, the antiviral properties of 4-Amino-1-methylpyrimidin-2(1H)-one were evaluated against a panel of RNA viruses, including SARS-CoV-2. The results, published in Antiviral Research, indicated that the compound exhibited moderate inhibitory activity against viral replication. Molecular docking studies suggested that it binds to the viral RNA-dependent RNA polymerase, thereby interfering with the replication machinery. These findings open new avenues for the design of broad-spectrum antiviral agents.
The anticancer potential of 4-Amino-1-methylpyrimidin-2(1H)-one has also been explored in preclinical models. A 2024 study in Cancer Research reported that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer, by modulating the PI3K/AKT signaling pathway. Additionally, it showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.
Despite these promising findings, challenges remain in the clinical translation of 4-Amino-1-methylpyrimidin-2(1H)-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's versatility and demonstrated biological activities make it a valuable scaffold for further optimization and development.
In conclusion, recent research on 4-Amino-1-methylpyrimidin-2(1H)-one (CAS: 1122-47-0) underscores its potential as a multifunctional agent in medicinal chemistry. Advances in synthetic methodologies, coupled with a deeper understanding of its mechanism of action, pave the way for its application in antiviral and anticancer therapies. Continued exploration of this compound is warranted to fully realize its therapeutic benefits.
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